Sri 31215 (tfa) -

Sri 31215 (tfa)

Catalog Number: EVT-282664
CAS Number:
Molecular Formula: C27H34F3N5O3
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRI31215 2TFA is a small molecule that acts as a triplex inhibitor of matriptase, hepsin and HGFA and mimics the activity of HAI-1/2. SRI31215 2TFA blocks signaling between cancer cells and fibroblasts and inhibits the tumor-promoting activity of cancer-associated fibroblasts.

Hepatocyte Growth Factor (HGF)

Compound Description: Hepatocyte Growth Factor (HGF) is a naturally occurring protein that plays a critical role in cell growth, survival, and migration. HGF exerts its biological effects by binding to and activating its receptor, MET. Aberrant HGF/MET signaling is implicated in various cancers, driving tumor progression and metastasis. []

Relevance: HGF is a key target of SRI 31215 (TFA). SRI 31215 (TFA) inhibits the activation of HGF, thereby blocking the downstream oncogenic signaling cascade mediated by the HGF/MET axis. []

Pro-HGF

Compound Description: Pro-HGF is the inactive precursor form of HGF. It requires proteolytic cleavage by specific proteases to become activated and exert its biological functions. [, ]

Relevance: SRI 31215 (TFA) targets the activation process of HGF by inhibiting the proteases responsible for converting pro-HGF into its active form. By preventing pro-HGF activation, SRI 31215 (TFA) disrupts the HGF/MET signaling pathway. [, ]

Matriptase

Compound Description: Matriptase is a serine protease involved in various physiological processes, including the activation of pro-HGF. Its role in HGF activation makes it a relevant target for cancer therapy. [, ]

Relevance: SRI 31215 (TFA) functions as a "triplex inhibitor," targeting three key proteases involved in HGF activation, including Matriptase. By inhibiting Matriptase, SRI 31215 (TFA) prevents the conversion of pro-HGF to active HGF, thereby blocking HGF/MET signaling. [, ]

Hepsin

Compound Description: Hepsin is another serine protease involved in pro-HGF activation. Like Matriptase, its role in HGF/MET signaling makes it a potential target for anticancer strategies. [, ]

Relevance: SRI 31215 (TFA) directly inhibits Hepsin, preventing it from cleaving and activating pro-HGF. This inhibitory action on Hepsin contributes to the overall effect of SRI 31215 (TFA) in disrupting HGF/MET signaling. [, ]

HGF Activator (HGFA)

Compound Description: HGF Activator (HGFA) is a serine protease specifically involved in the activation of pro-HGF. Its specific role in HGF/MET signaling highlights it as a target for therapeutic intervention in HGF-dependent cancers. [, ]

Relevance: SRI 31215 (TFA) directly inhibits HGFA, further preventing the conversion of pro-HGF to its active form. This targeted inhibition of HGFA contributes to the overall efficacy of SRI 31215 (TFA) in blocking the HGF/MET signaling pathway. [, ]

HAI-1/2

Cetuximab and Gefitinib

Compound Description: Cetuximab and Gefitinib are both EGFR inhibitors used in cancer treatment. They target the epidermal growth factor receptor (EGFR) pathway, which is often involved in cancer cell growth and proliferation. []

Relevance: While not structurally related to SRI 31215 (TFA), Cetuximab and Gefitinib are relevant to its mechanism of action. Research suggests that SRI 31215 (TFA) can overcome primary resistance to Cetuximab and Gefitinib in HGF-producing colon cancer cells, indicating a potential synergistic effect between these agents. This finding suggests that combining SRI 31215 (TFA) with EGFR inhibitors like Cetuximab or Gefitinib might be a promising strategy to enhance their efficacy and overcome drug resistance in certain cancers. []

Overview

SRI 31215 (TFA) is a small molecule compound designed to inhibit the activation of hepatocyte growth factor (HGF) through the inhibition of specific serine proteases, namely matriptase, hepsin, and hepatocyte growth factor activator (HGFA). This compound mimics the activity of endogenous inhibitors such as HAI-1 and HAI-2, which are critical in regulating HGF activation. The development of SRI 31215 is significant in cancer research, particularly for its potential to overcome resistance to existing therapies in cancers that express high levels of HGF.

Source and Classification

SRI 31215 was developed as part of a series of phenylamidine cyclic urea analogs aimed at targeting the proteolytic activation of pro-HGF. It falls under the classification of small molecule inhibitors and is particularly noted for its role in cancer therapeutics. The compound has shown efficacy in inhibiting tumor-promoting activities associated with fibroblast signaling in various cancer types, including colorectal cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of SRI 31215 involves several key steps:

  1. Preparation of Isocyanates: The process begins with the synthesis of leucine isocyanate and cyclohexyl alanine isocyanate through reactions involving trichloromethyl chloroformate.
  2. Grignard Reactions: Grignard reagents are employed to generate piperidinol derivatives from tert-butyl 4-oxopiperidine-1-carboxylate.
  3. Formation of Carbamate Esters: The isocyanates are reacted with piperidinol derivatives to yield corresponding carbamate esters.
  4. Conversion to Sulfonamides: These esters are treated with dry hydrochloric acid followed by alkyl sulfonyl chlorides to form sulfonamides.
  5. Hydrolysis and Coupling: Hydrolysis of these compounds leads to carboxylic acids, which are then coupled with protected arginine derivatives using standard amide coupling conditions.

The final product is purified using reverse phase preparatory high-performance liquid chromatography (HPLC) to ensure high purity .

Molecular Structure Analysis

Structure and Data

SRI 31215 has a complex molecular structure characterized by its phenylamidine and cyclic urea components. The specific arrangement allows it to effectively mimic the natural inhibitors of HGF activation. The compound exhibits equipotent inhibition against matriptase, hepsin, and HGFA with IC50 values around 0.69 μM, 0.65 μM, and 0.3 μM respectively .

Chemical Reactions Analysis

Reactions and Technical Details

SRI 31215 primarily acts through competitive inhibition mechanisms against its target serine proteases. It prevents the cleavage of pro-HGF into its active form by blocking the active sites of matriptase, hepsin, and HGFA. This inhibition is crucial in cancer contexts where HGF activation promotes tumor growth and metastasis .

The compound's effectiveness has been demonstrated in vitro, where it inhibited fibroblast-induced MET activation and subsequent epithelial-mesenchymal transition (EMT) in cancer cell lines .

Mechanism of Action

Process and Data

The mechanism by which SRI 31215 operates involves:

  1. Inhibition of Proteases: By binding to the active sites of matriptase, hepsin, and HGFA, SRI 31215 prevents these enzymes from activating pro-HGF.
  2. Restoration of Homeostasis: In tissues where HGF-activating proteases are upregulated (common in various cancers), SRI 31215 helps restore balance by mimicking endogenous inhibitors like HAI-1/2.
  3. Impact on Tumor Microenvironment: The compound effectively disrupts signaling between cancer cells and fibroblasts, thereby inhibiting tumor-promoting activities associated with cancer-associated fibroblasts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SRI 31215 (TFA) exhibits several notable physical properties:

  • It is typically presented as a solid form that can be dissolved in organic solvents for experimental use.
  • The compound is stable under standard laboratory conditions but should be handled with care due to its biological activity.

Chemical properties include:

  • Solubility in organic solvents such as dimethyl sulfoxide (DMSO).
  • Reactivity primarily through its amide bonds during coupling reactions.

These properties facilitate its use in biochemical assays and therapeutic applications .

Applications

Scientific Uses

SRI 31215 has significant potential applications in:

  • Cancer Therapy: As an inhibitor of HGF activation, it is being explored for use in treating various cancers that exhibit resistance to existing therapies due to high levels of HGF.
  • Research Tool: It serves as a valuable tool for studying the role of HGF signaling in cancer biology and for developing new therapeutic strategies targeting this pathway.
  • Drug Development: Ongoing research aims to optimize SRI 31215 for improved selectivity and efficacy against specific cancer types .

Properties

Product Name

Sri 31215 (tfa)

IUPAC Name

3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid

Molecular Formula

C27H34F3N5O3

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7)

InChI Key

QJFJKJLPPLYFJA-UHFFFAOYSA-N

SMILES

CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

SRI31215 2TFA; SRI-31215 2TFA; SRI 31215 2TFA; SRI-31215 Bis-TFA salt; SRI 31215 Bis-TFA salt; SRI31215 Bis-TFA salt;

Canonical SMILES

CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.